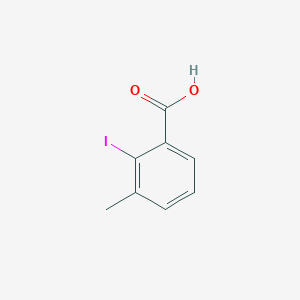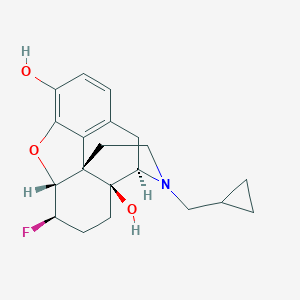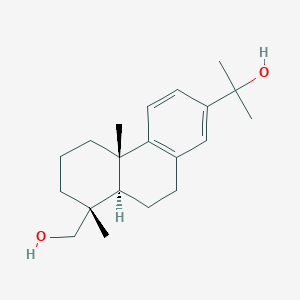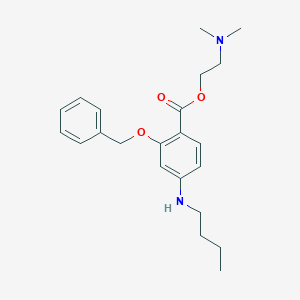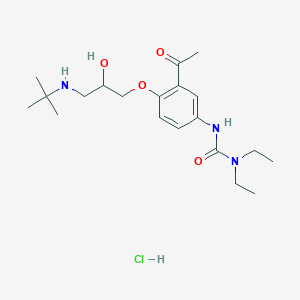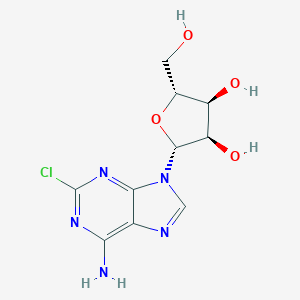
2-Chloroadenosine
Vue d'ensemble
Description
La 2-chloroadénosine est un analogue métaboliquement stable de l'adénosine, où l'hydrogène en position 2 de la base nucléique adénine est remplacé par du chlore . Ce composé agit comme un agoniste du récepteur de l'adénosine et a des effets puissants sur les systèmes nerveux périphérique et central . Elle est largement utilisée dans la recherche scientifique en raison de sa stabilité et de son activité biologique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 2-chloroadénosine peut être synthétisée par transglycosylation enzymatique entre la 2-chloroadénine et les nucléosides . Le processus implique plusieurs étapes, notamment la benzoylation, l'isomérisation, la formation d'ester de sulfonate, la fluoration et la déprotection .
Méthodes de production industrielle : La production industrielle de la 2-chloroadénosine suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit un rendement et une pureté élevés, ce qui le rend adapté à diverses applications dans la recherche et l'industrie .
Analyse Des Réactions Chimiques
Types de réactions : La 2-chloroadénosine subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactions d'oxydation et de réduction : Ces réactions peuvent modifier la partie adénosine, affectant ainsi son activité biologique.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.
Réactions d'oxydation et de réduction : Des réactifs comme le peroxyde d'hydrogène et le borohydrure de sodium sont souvent utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés ayant des activités biologiques différentes .
4. Applications de la recherche scientifique
La 2-chloroadénosine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme matière première pour la synthèse d'autres analogues de nucléosides.
Biologie : Elle sert d'outil pour étudier les fonctions des récepteurs de l'adénosine et les voies de signalisation.
Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et d'autres composés biologiquement actifs.
5. Mécanisme d'action
La 2-chloroadénosine exerce ses effets en se liant aux récepteurs de l'adénosine, en particulier les récepteurs A1, A2A et A3 . Cette liaison conduit à diverses réponses physiologiques, notamment la modulation de la libération de neurotransmetteurs et l'activation des voies de signalisation intracellulaires . La stabilité du composé et sa résistance à la dégradation enzymatique en font un outil précieux pour étudier les fonctions des récepteurs de l'adénosine .
Composés similaires :
Adénosine : Le composé parent, qui est moins stable et plus rapidement métabolisé.
2-Fluoroadénosine : Un autre analogue avec des propriétés biologiques différentes.
Cladribine : Un analogue de nucléoside purique utilisé dans le traitement de la sclérose en plaques.
Unicité : La 2-chloroadénosine est unique en raison de sa stabilité métabolique et de ses puissants effets agonistes sur les récepteurs de l'adénosine . Contrairement à l'adénosine, elle n'est pas rapidement dégradée par l'adénosine désaminase, ce qui la rend plus adaptée aux études à long terme .
Applications De Recherche Scientifique
2-Chloroadenosine has a wide range of applications in scientific research:
Mécanisme D'action
2-Chloroadenosine exerts its effects by binding to adenosine receptors, specifically A1, A2A, and A3 receptors . This binding leads to various physiological responses, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways . The compound’s stability and resistance to enzymatic degradation make it a valuable tool for studying adenosine receptor functions .
Comparaison Avec Des Composés Similaires
Adenosine: The parent compound, which is less stable and more rapidly metabolized.
2-Fluoroadenosine: Another analog with different biological properties.
Cladribine: A purine nucleoside analog used in the treatment of multiple sclerosis.
Uniqueness: 2-Chloroadenosine is unique due to its metabolic stability and potent agonistic effects on adenosine receptors . Unlike adenosine, it is not rapidly degraded by adenosine deaminase, making it more suitable for long-term studies .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



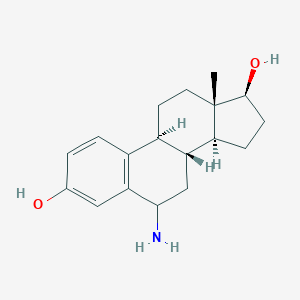
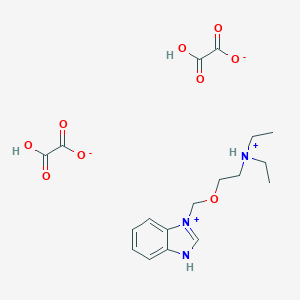

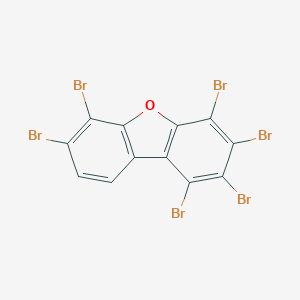

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
